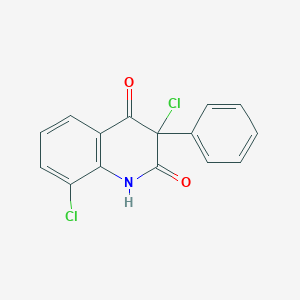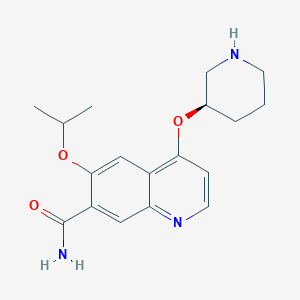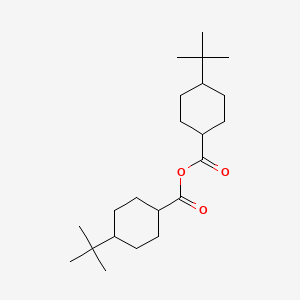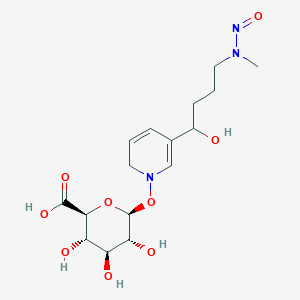
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine is a chemical compound that features a benzofuran ring, which is a fused ring system consisting of a benzene ring fused to a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine typically involves the reaction of benzofuran derivatives with hydroxylamine derivatives. One common method involves the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides under palladium-catalyzed conditions. This reaction allows for the formation of O-arylhydroxylamines, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oximes or nitroso compounds, while reduction can produce amines.
Applications De Recherche Scientifique
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as antimicrobial agents.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine involves its interaction with various molecular targets. The benzofuran ring can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The hydroxylamine group can act as an electrophilic aminating agent, facilitating the formation of C–N, N–N, O–N, and S–N bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran: A simpler compound with a benzofuran ring but without the hydroxylamine group.
Benzothiophene: Similar to benzofuran but with a sulfur atom replacing the oxygen in the furan ring.
Benzofuran-2-one: A benzofuran derivative with a ketone group at the 2-position.
Uniqueness
O-(2-(Benzofuran-7-yloxy)ethyl)hydroxylamine is unique due to the presence of both the benzofuran ring and the hydroxylamine group
Propriétés
Formule moléculaire |
C10H11NO3 |
|---|---|
Poids moléculaire |
193.20 g/mol |
Nom IUPAC |
O-[2-(1-benzofuran-7-yloxy)ethyl]hydroxylamine |
InChI |
InChI=1S/C10H11NO3/c11-14-7-6-12-9-3-1-2-8-4-5-13-10(8)9/h1-5H,6-7,11H2 |
Clé InChI |
YFPRZONFILWSQC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)OCCON)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Bromomethyl)-5-(methylthio)benzo[d]oxazole](/img/structure/B12863973.png)




![4-Isobutyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864014.png)
![2-(Difluoromethoxy)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12864017.png)
![3-((Benzyloxy)carbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B12864025.png)
![2-[2-(1H-Pyrrol-1-YL)ethyl]piperazine](/img/structure/B12864026.png)


